molecular formula C15H15NO2 B14371897 N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide CAS No. 89937-03-1

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide

Cat. No.: B14371897
CAS No.: 89937-03-1
M. Wt: 241.28 g/mol
InChI Key: WOXXWVLCQVBGMG-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide is an organic compound with the molecular formula C15H15NO2 It contains a formamide group attached to a phenyl ring, which is further substituted with a hydroxy-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide typically involves the reaction of 2-(1-hydroxy-1-phenylethyl)aniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(1-Hydroxy-1-phenylethyl)aniline and formic acid/formic anhydride.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide
  • N-[2-(1-Hydroxy-1-phenylethyl)phenyl]benzamide

Uniqueness

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89937-03-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[2-(1-hydroxy-1-phenylethyl)phenyl]formamide

InChI

InChI=1S/C15H15NO2/c1-15(18,12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11-17/h2-11,18H,1H3,(H,16,17)

InChI Key

WOXXWVLCQVBGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2NC=O)O

Origin of Product

United States

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